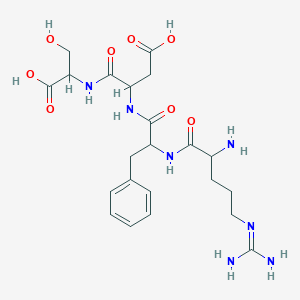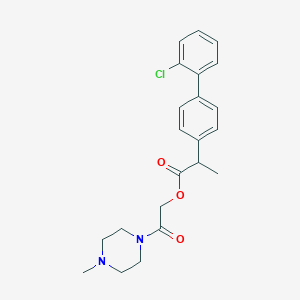
Arg-Phe-Asp-Ser
Overview
Description
“Arg-Phe-Asp-Ser” is a tetrapeptide composed of the amino acids Arginine (Arg), Phenylalanine (Phe), Aspartic Acid (Asp), and Serine (Ser). It has a molecular formula of C22H33N7O8 and a molecular weight of 523.54 .
Synthesis Analysis
The synthesis of “Arg-Phe-Asp-Ser” involves the formation of peptide bonds between the constituent amino acids. This process typically involves the use of solid-phase peptide synthesis (SPPS), a method that allows for the stepwise addition of amino acids to a growing peptide chain .
Molecular Structure Analysis
The molecular structure of “Arg-Phe-Asp-Ser” is determined by the sequence and properties of its constituent amino acids. The peptide bond between the amino acids has a partial double-bond character, which restricts rotation and makes the structure planar. The side chains of the amino acids can interact with each other and the environment, influencing the overall three-dimensional structure of the peptide .
Chemical Reactions Analysis
The chemical reactions involving “Arg-Phe-Asp-Ser” are primarily those that involve the formation and breaking of peptide bonds. These reactions are catalyzed by enzymes known as proteases. The specific reactions and their rates can be influenced by many factors, including the presence of other molecules, pH, temperature, and more .
Physical And Chemical Properties Analysis
“Arg-Phe-Asp-Ser” is a solid substance with a molecular weight of 523.54. It has an assay of ≥97% (HPLC). The storage temperature is −20°C .
Scientific Research Applications
Peptide-Based Hydrogels
The peptide sequence “Arg-Phe-Asp-Ser” can be used in the development of peptide-based hydrogels . These hydrogels are developed from short amino acid sequences and are known for their exceptional qualities in terms of biocompatibility, biodegradability, and atom economy . They are mainly considered in the biomedical domain as injectable hydrogels, or as an extracellular culture matrix to support cell culture .
Modification of Amino Acids
The peptide sequence “Arg-Phe-Asp-Ser” can be used to improve and fine-tune peptide-based hydrogels . Chemical modifications offer infinite opportunities both to improve applications window and to fine-tune properties of the resulting hydrogels .
Self-Assembly in Nanomedicine
The peptide sequence “Arg-Phe-Asp-Ser” can be used in the self-assembly of peptides in nanomedicine . Peptides have gained widespread popularity in nanotechnology for a number of reasons, including their ability to deliver powerful and selective biological messages to cells .
Suppression of Cartilage Chondrolytic Activities
“Arg-Phe-Asp-Ser” peptide analogs have been reported to suppress cartilage chondrolytic activities of integrin-binding and nonbinding fibronectin fragments .
Blocking Integrin-Binding
The peptide sequence “Arg-Phe-Asp-Ser” has been reported to block integrin-binding and nonbinding of fibronectin fragments .
Biochemical and Physiological Actions
The peptide sequence “Arg-Phe-Asp-Ser” has been reported to have certain biochemical and physiological actions .
Safety and Hazards
“Arg-Phe-Asp-Ser” is intended for R&D use only and not for medicinal, household, or other uses. In case of accidental exposure, appropriate safety measures should be taken, such as moving the victim to fresh air if inhaled, washing off with soap and plenty of water if it contacts the skin, rinsing with pure water for at least 15 minutes if it contacts the eyes, and seeking immediate medical attention .
properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N7O8/c23-13(7-4-8-26-22(24)25)18(33)27-14(9-12-5-2-1-3-6-12)19(34)28-15(10-17(31)32)20(35)29-16(11-30)21(36)37/h1-3,5-6,13-16,30H,4,7-11,23H2,(H,27,33)(H,28,34)(H,29,35)(H,31,32)(H,36,37)(H4,24,25,26)/t13-,14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGYNNXCQOFQHW-VGWMRTNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arg-Phe-Asp-Ser | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the Arg-Phe-Asp-Ser sequence in cell adhesion?
A: The Arg-Phe-Asp-Ser sequence plays a crucial role in the regulation of T cell adhesion. Research suggests this sequence, found within the β1 domain of HLA class II molecules, acts as a binding site for the CD4 receptor on T cells. [, ] This interaction appears to negatively regulate antigen-independent adhesion between T cells and antigen-presenting cells like B cells. [] Synthetic peptides mimicking this sequence have been shown to inhibit the formation of conjugates between CD4+ T cells and B cells, highlighting its importance in immune cell interactions. []
Q2: How does the Arg-Phe-Asp-Ser sequence contribute to the infectivity of Trypanosoma cruzi?
A: While structurally similar to the Arg-Gly-Asp-Ser cell attachment site of fibronectin, the Arg-Phe-Asp-Ser sequence surprisingly exhibits inhibitory effects on Trypanosoma cruzi infection. [] Peptides containing this sequence, unlike those with Arg-Gly-Asp-Ser, bind to the parasite's surface and hinder its ability to invade cells. [] This finding suggests that T. cruzi might utilize different recognition mechanisms or bind to alternative sites on fibronectin during host cell invasion.
Q3: Can modifications to the Arg-Phe-Asp-Ser sequence affect its biological activity?
A: Yes, alterations to the Arg-Phe-Asp-Ser sequence can significantly impact its biological activity. Studies using synthetic peptides have shown that modifications within this sequence lead to a substantial reduction in the inhibition of conjugate formation between CD4+ T cells and B cells. [] This sensitivity to structural changes underscores the specificity of the interaction between the Arg-Phe-Asp-Ser sequence and its target, CD4.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)







